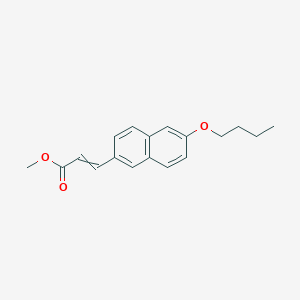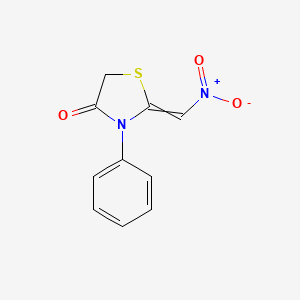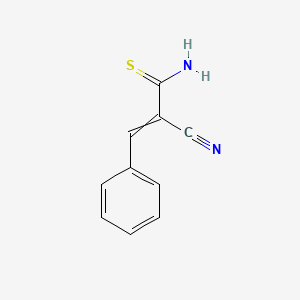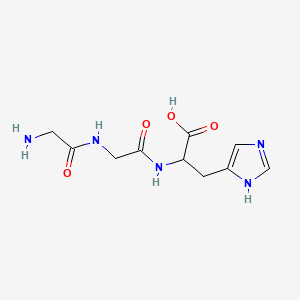![molecular formula C12H9NO3S2 B11726069 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structure of this compound includes a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms, and an acetate group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction forms the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The reaction is usually carried out in a round-bottom flask equipped with a reflux condenser, using anhydrous sodium acetate and acetic acid as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential as an antitumor agent has been explored in various studies.
Industry: The compound’s antimicrobial properties make it useful in the development of preservatives and disinfectants.
Mecanismo De Acción
The mechanism of action of 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]phenyl acetate
- 2-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Uniqueness
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is unique due to its specific structural features, such as the position of the acetate group and the thiazolidinone ring. These features contribute to its distinct biological activities and make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H9NO3S2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
[4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C12H9NO3S2/c1-7(14)16-9-4-2-8(3-5-9)6-10-11(15)13-12(17)18-10/h2-6H,1H3,(H,13,15,17) |
Clave InChI |
HKHCIEHUYXZTHL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)




![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)

![2-cyano-N'-[(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11726052.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
